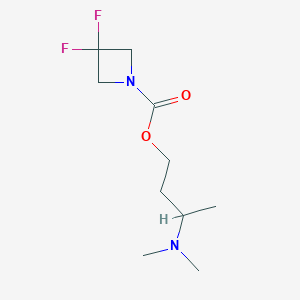
3-((3,3-Difluoroazetidine-1-carbonyloxy)-1-methylpropyl)dimethylammonium Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3,3-Difluoroazetidine-1-carbonyloxy)-1-methylpropyl)dimethylammonium Oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoroazetidine ring, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,3-Difluoroazetidine-1-carbonyloxy)-1-methylpropyl)dimethylammonium Oxalate typically involves multiple steps. One common route starts with the preparation of 3,3-difluoroazetidine-1-carbonyl chloride . This intermediate is then reacted with 1-methylpropylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-((3,3-Difluoroazetidine-1-carbonyloxy)-1-methylpropyl)dimethylammonium Oxalate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoroazetidine ring can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroazetidine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-((3,3-Difluoroazetidine-1-carbonyloxy)-1-methylpropyl)dimethylammonium Oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((3,3-Difluoroazetidine-1-carbonyloxy)-1-methylpropyl)dimethylammonium Oxalate involves its interaction with specific molecular targets. The difluoroazetidine ring is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoroazetidine-1-carbonyl chloride
- 3,3-Difluoroazetidine-1-carboxylic acid
- 3,3-Difluoroazetidine-1-methyl ester
Uniqueness
What sets 3-((3,3-Difluoroazetidine-1-carbonyloxy)-1-methylpropyl)dimethylammonium Oxalate apart from similar compounds is its unique combination of the difluoroazetidine ring with the dimethylammonium oxalate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18F2N2O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-(dimethylamino)butyl 3,3-difluoroazetidine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2/c1-8(13(2)3)4-5-16-9(15)14-6-10(11,12)7-14/h8H,4-7H2,1-3H3 |
InChI Key |
QWFUGDQVPSGUCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)N1CC(C1)(F)F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















